molecular formula C26H24N2O4S2 B5253666 N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)dibenzenesulfonamide CAS No. 6324-67-0

N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)dibenzenesulfonamide

Cat. No.: B5253666
CAS No.: 6324-67-0
M. Wt: 492.6 g/mol
InChI Key: JDIKGJXBVUJVIH-UHFFFAOYSA-N
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Description

N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: is a complex organic compound characterized by its unique biphenyl structure with dimethyl and sulfonamide functional groups

Properties

IUPAC Name

N-[4-[4-(benzenesulfonamido)-3-methylphenyl]-2-methylphenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-19-17-21(13-15-25(19)27-33(29,30)23-9-5-3-6-10-23)22-14-16-26(20(2)18-22)28-34(31,32)24-11-7-4-8-12-24/h3-18,27-28H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIKGJXBVUJVIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979281
Record name N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6324-67-0
Record name MLS002639267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)dibenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40979281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide typically involves the reaction of 3,3’-dimethylbiphenyl-4,4’-diamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism by which N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with various biomolecules, influencing their function and stability.

Comparison with Similar Compounds

N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: can be compared with other sulfonamide derivatives and biphenyl compounds:

    Similar Compounds:

  • Uniqueness : The presence of both dimethyl and sulfonamide groups in the biphenyl structure provides unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.

N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide in various scientific and industrial applications

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